5-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide is a synthetic compound that belongs to the category of organic chemicals. Its complex structure, which includes a chlorinated thiophene ring, a triazolopyridazine moiety, and a sulfonamide group, gives it unique properties and potential applications in various scientific fields. This compound has gained attention due to its potential use in medicinal chemistry and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide typically involves multiple steps:
Starting Materials: : The synthesis begins with the preparation of the core structures, which include the thiophene ring and the triazolopyridazine moiety.
Chlorination: : The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of the Triazolopyridazine Moiety: : This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring.
Linking the Moieties: : The chlorinated thiophene ring and the triazolopyridazine moiety are linked through an ethoxy group in a nucleophilic substitution reaction.
Sulfonamide Formation: : Finally, the sulfonamide group is introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
While the laboratory-scale synthesis focuses on high purity and yield, industrial production scales up these methods, often optimizing reaction conditions and using continuous flow processes to enhance efficiency and reduce costs. Industrial methods might involve:
Optimized Catalysts: : Using specialized catalysts to improve reaction rates.
Automated Systems: : Employing automated systems for precise control of reaction parameters.
Green Chemistry Principles: : Incorporating green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: : Undergoing oxidative transformations to form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the sulfonamide group into a sulfonic acid or other derivatives.
Substitution: : Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: : Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst.
Substitution: : Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Sulfonic acids, desulfonated compounds.
Substitution Products: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide has significant research applications, including:
Medicinal Chemistry: : Potential as a pharmaceutical agent due to its unique structure and bioactivity.
Organic Synthesis: : Utilized as a building block for synthesizing more complex organic molecules.
Biological Studies: : Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: : Used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets within biological systems. Its unique structure allows it to:
Bind to Enzymes: : Inhibit or modulate enzyme activity by binding to active sites.
Pathway Involvement: : Interact with signaling pathways and influence cellular processes.
Target Receptors: : Bind to specific receptors and elicit a biological response.
Comparison with Similar Compounds
Compared to similar compounds, 5-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Thiophene Derivatives: : Compounds with the thiophene ring but different substituents.
Triazolopyridazine Compounds: : Molecules with the triazolopyridazine core but lacking the sulfonamide group.
Sulfonamide Compounds: : Other sulfonamide-containing compounds with varying structures.
By highlighting its unique structural characteristics and diverse reactivity, this compound presents itself as a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O3S2/c1-8-15-16-10-3-4-11(17-18(8)10)21-7-6-14-23(19,20)12-5-2-9(13)22-12/h2-5,14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYGEIQTNAFQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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